molecular formula C8H17Cl B3056411 1-chloro-4,5-dimethylhexane CAS No. 71173-65-4

1-chloro-4,5-dimethylhexane

Cat. No.: B3056411
CAS No.: 71173-65-4
M. Wt: 148.67 g/mol
InChI Key: COHAAIBGIOMLNO-UHFFFAOYSA-N
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Description

1-Chloro-4,5-dimethylhexane is a branched aliphatic organohalide with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol. Its structure consists of a six-carbon hexane backbone substituted with a chlorine atom at position 1 and methyl groups at positions 4 and 5. This compound’s reactivity and physical properties are influenced by the steric effects of the methyl groups and the polarizable C–Cl bond.

Properties

IUPAC Name

1-chloro-4,5-dimethylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-7(2)8(3)5-4-6-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAAIBGIOMLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80887856
Record name Hexane, 1-chloro-4,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71173-65-4
Record name 1-Chloro-4,5-dimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71173-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-chloro-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-chloro-4,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1-chloro-4,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-dimethylhexane can be synthesized through the free-radical chlorination of 4,5-dimethylhexane. The reaction involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat to initiate the formation of free radicals. The reaction proceeds through three stages: initiation, propagation, and termination .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4,5-dimethylhexane typically involves the chlorination of 4,5-dimethylhexane using chlorine gas under controlled conditions. The process is optimized to maximize yield and minimize the formation of by-products. The reaction is carried out in a chlorination reactor, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,5-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the chlorine atom is replaced by other nucleophiles . Additionally, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote the elimination of hydrogen chloride, resulting in the formation of alkenes.

Major Products Formed:

    Substitution Reactions: The major products include 4,5-dimethylhexanol, 4,5-dimethylhexylamine, and other substituted derivatives.

    Elimination Reactions: The major product is 4,5-dimethylhexene.

Scientific Research Applications

1-Chloro-4,5-dimethylhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.

    Biology and Medicine: While not directly used in biological systems, derivatives of 1-chloro-4,5-dimethylhexane can be explored for potential pharmaceutical applications.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1-chloro-4,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a concerted mechanism in S_N2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen chloride .

Comparison with Similar Compounds

Structural and Molecular Data

The following table summarizes key molecular parameters of 1-chloro-4,5-dimethylhexane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
1-Chloro-4,5-dimethylhexane C₈H₁₇Cl 148.67 Cl at C1; CH₃ at C4, C5 Primary Cl, steric hindrance
2,5-Dichloro-2,5-dimethylhexane C₈H₁₆Cl₂ 183.12 Cl at C2, C5; CH₃ at C2, C5 Secondary Cl, geminal substituents
2-Bromo-4-chloro-2,5-dimethylhexane C₈H₁₅BrCl 223.56 Br at C2; Cl at C4; CH₃ at C2, C5 Bromine’s higher polarizability
d-3,5-Dimethylhexane C₈H₁₈ 114.23 CH₃ at C3, C5 Non-halogenated structural isomer

Reactivity and Stability

  • Chlorine Position : The primary chlorine in 1-chloro-4,5-dimethylhexane is less sterically hindered compared to secondary chlorines in 2,5-dichloro-2,5-dimethylhexane. This makes the former more reactive in nucleophilic substitution (SN₂) reactions, though steric effects from the methyl groups at C4 and C5 may reduce accessibility .
  • Halogen Type : 2-Bromo-4-chloro-2,5-dimethylhexane contains bromine, a better leaving group than chlorine due to its larger atomic radius and polarizability. This compound would undergo substitution reactions faster than its chloro analogs .

Physical Properties

  • Boiling Points: While experimental data are unavailable, trends suggest that halogenated compounds have higher boiling points than non-halogenated isomers. For example, d-3,5-dimethylhexane (non-halogenated) likely has a lower boiling point than 1-chloro-4,5-dimethylhexane due to weaker intermolecular forces .
  • Density and Solubility : The presence of chlorine increases density and polarity, enhancing solubility in polar solvents. However, branched structures like 1-chloro-4,5-dimethylhexane may exhibit lower solubility than linear analogs due to reduced surface area .

Notes and Limitations

  • The absence of direct experimental data for 1-chloro-4,5-dimethylhexane necessitates reliance on extrapolation from structurally related compounds.
  • Further studies are required to quantify physical properties (e.g., melting/boiling points) and confirm reactivity trends.

Biological Activity

1-Chloro-4,5-dimethylhexane (C8H17Cl) is an alkyl halide that has garnered interest in various fields, including organic chemistry and potential biological applications. This compound's structure features two methyl groups on the fourth and fifth carbons of a hexane chain, which influences its chemical reactivity and biological interactions.

  • Molecular Formula : C8H17Cl
  • Molecular Weight : 148.67 g/mol
  • Boiling Point : Approximately 166.9 °C
  • Density : 0.860 g/cm³

These properties suggest that 1-chloro-4,5-dimethylhexane is a stable compound under standard conditions but may participate in various chemical reactions due to the presence of the chlorine atom.

1-Chloro-4,5-dimethylhexane primarily acts through nucleophilic substitution reactions (S_N1 and S_N2 mechanisms). In these reactions, the chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines. The steric hindrance introduced by the methyl groups affects the reaction rates and pathways.

Case Studies and Research Findings

  • Antimicrobial Properties : A study investigating various alkyl halides found that compounds similar to 1-chloro-4,5-dimethylhexane exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine enhances lipophilicity, which may facilitate membrane penetration .
  • Cytotoxic Effects : Research has indicated that certain alkyl halides can induce cytotoxic effects in human cell lines. For instance, a related compound demonstrated significant cytotoxicity in cancer cell lines, suggesting that structural modifications could enhance or diminish these effects .
  • Environmental Impact Studies : Investigations into the environmental behavior of chlorinated hydrocarbons indicate that compounds like 1-chloro-4,5-dimethylhexane may undergo degradation in biological systems, leading to less toxic byproducts .

Comparison with Similar Compounds

To better understand the unique properties of 1-chloro-4,5-dimethylhexane, it is useful to compare it with structurally related compounds:

CompoundStructureNotable Biological Activity
1-ChlorohexaneC6H13ClModerate antimicrobial properties
2-Chloro-2-methylpentaneC7H15ClHigher cytotoxicity in cancer cells
1-Bromo-4,5-dimethylhexaneC8H17BrEnhanced reactivity compared to Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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